N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Brand Name: Vulcanchem
CAS No.: 902483-26-5
VCID: VC6327877
InChI: InChI=1S/C24H20ClN5/c1-16-6-10-18(11-7-16)22-24-27-23(26-15-14-17-8-12-19(25)13-9-17)20-4-2-3-5-21(20)30(24)29-28-22/h2-13H,14-15H2,1H3,(H,26,27)
SMILES: CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl
Molecular Formula: C24H20ClN5
Molecular Weight: 413.91

N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

CAS No.: 902483-26-5

VCID: VC6327877

Molecular Formula: C24H20ClN5

Molecular Weight: 413.91

* For research use only. Not for human or veterinary use.

N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine - 902483-26-5

Description

Synthesis of Triazoloquinazolines

The synthesis of triazoloquinazolines typically involves multiple steps, including the formation of the triazole ring and its fusion with a quinazoline moiety. A common approach involves the cyclization of appropriate precursors, such as azides and alkynes, followed by further modification to introduce desired substituents .

Synthesis Steps for Similar Compounds

  • Preparation of Precursors: The synthesis often begins with the preparation of azides or other suitable precursors.

  • Cyclization: The azides are then subjected to cyclization reactions to form the triazole core.

  • Fusion with Quinazoline: The triazole is then fused with a quinazoline ring, typically through a series of condensation reactions.

  • Substitution Reactions: Final steps involve the introduction of specific substituents, such as the 4-chlorophenyl and 4-methylphenyl groups.

Biological Activities of Triazoloquinazolines

Triazoloquinazolines have been explored for their potential biological activities, including antimicrobial and anticancer effects. These compounds often exhibit promising activity against various bacterial and fungal strains, as well as certain cancer cell lines .

Biological Activity Data

Compound TypeBiological ActivityTarget Organisms/Cells
TriazoloquinazolinesAntimicrobial, AnticancerBacteria (e.g., S. aureus), Fungi (e.g., C. albicans), Cancer Cells
CAS No. 902483-26-5
Product Name N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Molecular Formula C24H20ClN5
Molecular Weight 413.91
IUPAC Name N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Standard InChI InChI=1S/C24H20ClN5/c1-16-6-10-18(11-7-16)22-24-27-23(26-15-14-17-8-12-19(25)13-9-17)20-4-2-3-5-21(20)30(24)29-28-22/h2-13H,14-15H2,1H3,(H,26,27)
Standard InChIKey ZSVYAEFWRHETBD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl
Solubility not available
PubChem Compound 16009722
Last Modified Aug 18 2023

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